molecular formula C17H14N4O B3819825 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No. B3819825
M. Wt: 290.32 g/mol
InChI Key: HAQXRHVWHNQNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, also known as Furosemide, is a well-known diuretic drug that is commonly used to treat hypertension and edema. Furosemide is a potent loop diuretic that works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, resulting in increased excretion of sodium, chloride, and water from the body.

Scientific Research Applications

2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been extensively studied for its diuretic properties and has been used in clinical trials to treat hypertension, heart failure, and renal failure. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has also been studied for its potential use in the treatment of acute lung injury, acute kidney injury, and cerebral edema.

Mechanism of Action

2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, resulting in increased excretion of sodium, chloride, and water from the body. This leads to a decrease in blood volume, which in turn reduces blood pressure and edema.
Biochemical and Physiological Effects:
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and blood pressure. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile also increases the excretion of potassium, magnesium, and calcium, which can lead to electrolyte imbalances. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been shown to decrease the production of prostaglandins, which can lead to a decrease in renal blood flow and glomerular filtration rate.

Advantages and Limitations for Lab Experiments

2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is a potent diuretic that can be used to study the effects of diuresis on the body. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been used in animal studies to investigate the effects of diuretics on renal function, blood pressure, and electrolyte balance. However, 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile can also lead to electrolyte imbalances, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One area of research is the development of new diuretics that are more effective and have fewer side effects than 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. Another area of research is the investigation of the effects of 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile on the cardiovascular system, including its potential use in the treatment of heart failure and hypertension. Finally, the use of 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in the treatment of other conditions, such as acute lung injury and cerebral edema, warrants further investigation.
Conclusion:
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is a potent diuretic drug that has been extensively studied for its effects on the body. It works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, resulting in increased excretion of sodium, chloride, and water from the body. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has several biochemical and physiological effects on the body, including electrolyte imbalances. 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been used in clinical trials to treat hypertension, heart failure, and renal failure, and has potential uses in the treatment of other conditions. Further research is needed to fully understand the effects of 2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile on the body and to develop new diuretics with fewer side effects.

properties

IUPAC Name

2-amino-4-(furan-2-yl)-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-8-13-11-4-1-2-5-12(11)15(14-6-3-7-22-14)17(9-19,10-20)16(13)21/h3,6-7,15H,1-2,4-5,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQXRHVWHNQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-furyl)-3,4,5,6,7,8-hexahydronaphthalene-1,3,3-tricarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 2
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 3
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 4
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 5
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 6
2-amino-4-(2-furyl)-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

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